molecular formula C12H18N2O B1417023 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1099644-34-4

2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No.: B1417023
CAS No.: 1099644-34-4
M. Wt: 206.28 g/mol
InChI Key: HRNIBWDVMUVKOF-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine is an organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a methoxypropyl group attached to the isoindoline core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the reduction of isoindole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions. For instance, 3-methoxypropyl chloride can react with the isoindoline core in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be used to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the isoindoline core or the methoxypropyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like potassium carbonate or sodium hydride.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Introduction of new functional groups at the methoxypropyl position.

Scientific Research Applications

2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine involves its interaction with specific molecular targets. The methoxypropyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Brinzolamide: A carbonic anhydrase inhibitor with a similar isoindoline core.

    Prucalopride: A compound with a similar methoxypropyl group but different core structure.

Uniqueness: 2-(3-Methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine is unique due to its specific combination of the isoindoline core and methoxypropyl group, which can confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-methoxypropyl)-1,3-dihydroisoindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-7-3-6-14-8-10-4-2-5-12(13)11(10)9-14/h2,4-5H,3,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNIBWDVMUVKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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